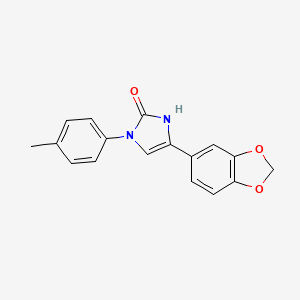5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
CAS No.: 687583-53-5
Cat. No.: VC5391536
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 687583-53-5 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.31 |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one |
| Standard InChI | InChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20) |
| Standard InChI Key | HHBPOVHBDHRLHI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (CAS: 687583-53-5) integrates three key components:
-
Imidazol-2-one core: A five-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2.
-
1,3-Benzodioxol-5-yl substituent: A bicyclic aromatic system (benzodioxole) attached at position 5 of the imidazolone.
-
4-Methylphenyl group: A para-methyl-substituted benzene ring linked to position 3 of the imidazolone.
Key Structural Data:
The benzodioxole moiety enhances aromatic π-π stacking potential, while the methylphenyl group contributes to hydrophobic interactions. The imidazolone core provides hydrogen-bonding sites via its carbonyl and NH groups .
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for this compound is published, analogous imidazolone derivatives are typically synthesized via:
-
Condensation reactions: Between amines and carbonyl precursors.
-
Cyclization strategies: Using reagents like HMDS (hexamethyldisilazane) and BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate ring closure .
Example Pathway (Hypothetical):
-
Step 1: React 4-methylaniline with a benzodioxole-containing aldehyde to form a Schiff base.
-
Step 2: Cyclize the intermediate using a dehydrating agent (e.g., POCl₃) to yield the imidazolone core .
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at positions 3 and 5 of the imidazolone.
-
Purification: High lipophilicity (logP = 6.28) complicates isolation .
Pharmacological and Biological Activity
Nitric Oxide Synthase (NOS) Inhibition
A structurally related compound, 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine, demonstrated potent inhibition of inducible NOS (iNOS) with >100-fold selectivity over neuronal and endothelial isoforms . This suggests potential anti-inflammatory applications for the title compound.
Table: Comparative Bioactivity of Analogues
Physicochemical and Druglikeness Profiling
Key Parameters
| Parameter | Value | Implication |
|---|---|---|
| Hydrogen bond donors | 1 | Moderate membrane permeability |
| Hydrogen bond acceptors | 6 | Solubility challenges |
| Polar surface area | 64.99 Ų | Limited blood-brain barrier penetration |
| Rotatable bonds | 5 | Conformational flexibility |
High lipophilicity (logP = 6.28) may necessitate formulation enhancements for oral bioavailability .
| Supplier | Catalog Number | Purity | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | CDS016277 | >95% | $238/50 mg |
| ChemDiv | D314-0513 | >98% | $495/100 mg |
Note: Labeled "For research use only" due to unapproved therapeutic status .
Future Directions and Challenges
Therapeutic Optimization
-
Structural modifications: Introducing hydrophilic groups (e.g., sulfonamides) to improve solubility.
-
Targeted delivery: Nanoparticle encapsulation to overcome pharmacokinetic limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume